Product packaging for Carboxyifosfamide cyclohexylamine(Cat. No.:CAS No. 2084059-52-7)

Carboxyifosfamide cyclohexylamine

Cat. No.: B1147813
CAS No.: 2084059-52-7
M. Wt: 392.27g/mol
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Carboxyifosfamide cyclohexylamine is provided as a stable salt form of carboxyifosfamide, a significant detoxified metabolite of the chemotherapeutic prodrug ifosfamide . In vivo, ifosfamide is activated in the liver by cytochrome P450 enzymes to 4-hydroxyifosfamide, which exists in equilibrium with aldophosphamide . Carboxyifosfamide is formed when aldophosphamide is oxidized by aldehyde dehydrogenase (ALDH), a pathway that represents a key deactivation route for the drug . Consequently, the relative activity of ALDH is a critical determinant of cellular sensitivity or resistance to ifosfamide, as its action prevents the formation of the cytotoxic DNA-crosslinking agent, isophosphoramide mustard . For research purposes, carboxyifosfamide is an essential reference standard in metabolomics studies and pharmacological research aiming to elucidate the metabolic disposition of ifosfamide . It is particularly valuable for investigating mechanisms of drug resistance in cancer cell lines, often associated with high ALDH activity . Researchers should note that under specific storage conditions, particularly in urine at acidic pH, carboxyifosfamide can degrade, and thus optimal stability for long-term storage is achieved at -80 °C . This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

CAS No.

2084059-52-7

Molecular Formula

C13H28Cl2N3O4P

Molecular Weight

392.27g/mol

Appearance

white crystalline powder

Purity

98%

Synonyms

Carboxyifosfamide cyclohexylamine;  carboxyifosfamide cyclohexylamine salt, carboxy-isophosphamide cyclohexylamine

Origin of Product

United States

Metabolic Pathways and Enzymology of Carboxyifosfamide Formation

Initial Hepatic Activation of Ifosfamide (B1674421): Cytochrome P450-Mediated Hydroxylation

The biotransformation of ifosfamide commences in the liver, where it undergoes an essential activation step. This initial phase is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which introduce a hydroxyl group onto the fourth carbon of the oxazaphosphorine ring, a reaction known as 4-hydroxylation. nih.gov This reaction is the rate-limiting step for both the activation and detoxification of ifosfamide.

Specificity of CYP Isoforms (e.g., CYP3A4, CYP2B6) in 4-Hydroxylation

Multiple cytochrome P450 isoforms are involved in the 4-hydroxylation of ifosfamide, with CYP3A4 and CYP2B6 being the principal catalysts. pharmgkb.orgnih.gov Studies have shown that CYP3A4 is a major contributor to this activation pathway. pharmgkb.orgnih.gov In fact, research using human liver microsomes demonstrated that inhibition of CYP3A4 with ketoconazole (B1673606) reduced ifosfamide activation by approximately 85%. nih.gov While CYP3A4 and CYP2B6 are primary, other isoforms including CYP2A6, CYP2C8, CYP2C9, and CYP2C19 also contribute, albeit to a lesser extent. pharmgkb.orgnih.gov The relative contribution of these enzymes can vary, with one study suggesting the following breakdown for 4-hydroxylation: CYP3A4 (58%), CYP2A6 (25%), and CYP2C9 (5%). nih.gov

It's noteworthy that ifosfamide can induce its own metabolism by activating the pregnane (B1235032) X receptor (PXR), which in turn increases the expression of CYP3A4. pharmgkb.orgnih.gov This auto-induction suggests that the rate of ifosfamide metabolism can increase over time. pharmgkb.org

Enantioselective Metabolic Biotransformation of Ifosfamide Enantiomers

Ifosfamide is administered as a racemic mixture, meaning it contains equal amounts of two mirror-image isomers, the (R)- and (S)-enantiomers. researchgate.net The metabolism of these enantiomers is stereoselective, with different CYP isoforms showing distinct preferences.

CYP3A4 preferentially metabolizes the (R)-enantiomer, favoring the 4-hydroxylation pathway that leads to the formation of the active cytotoxic species. nih.govtandfonline.com Conversely, CYP2B6 favors the metabolism of the (S)-enantiomer. nih.govtandfonline.com This enantioselectivity extends to the metabolic pathways themselves. In human liver microsomes, (R)-ifosfamide is preferentially directed towards 4-hydroxylation, while (S)-ifosfamide is more likely to undergo N-dechloroethylation, a detoxification pathway that produces different metabolites. researchgate.netnih.govtandfonline.com

CYP IsoformPreferred EnantiomerPredominant Metabolic Pathway
CYP3A4 (R)-Ifosfamide4-Hydroxylation nih.govtandfonline.com
CYP2B6 (S)-IfosfamideN-Dechloroethylation nih.govtandfonline.com

Aldehyde Dehydrogenase-Mediated Conversion to Carboxyifosfamide (B1208611)

Following the initial hydroxylation, the metabolic cascade proceeds towards either activation or detoxification. The formation of carboxyifosfamide represents a key detoxification step, preventing the accumulation of toxic intermediates.

Formation from Aldoifosfamide (B1666837) Intermediate

The product of 4-hydroxylation, 4-hydroxyifosfamide (B1221068), exists in a dynamic equilibrium with its open-ring tautomer, aldoifosfamide. nih.govpharmgkb.org This intermediate, aldoifosfamide, stands at a critical metabolic crossroads. pharmgkb.org It can spontaneously break down to form the active alkylating agent, ifosforamide mustard, and a toxic byproduct, acrolein. nih.govpharmgkb.org Alternatively, it can be enzymatically oxidized to form the stable and inactive metabolite, carboxyifosfamide. pharmgkb.org

Role of Aldehyde Dehydrogenase (ALDH1A1) in Detoxification Pathways

The enzymatic oxidation of aldoifosfamide to carboxyifosfamide is catalyzed by aldehyde dehydrogenase (ALDH) enzymes, with ALDH1A1 being a key player. pharmgkb.orgnih.gov This conversion is a crucial detoxification pathway, as it prevents the formation of the therapeutically active but also toxic ifosforamide mustard and acrolein. pharmgkb.org High ALDH1A1 activity in cells provides resistance against the cytotoxic effects of ifosfamide's parent class of drugs, the oxazaphosphorines, by shunting the metabolic flow towards the inactive carboxy-metabolite. nih.gov The ALDH family comprises 19 isoenzymes that are vital for detoxifying various aldehydes. nih.gov

Metabolic Flux and Interconversion Dynamics with Related Metabolites (e.g., 4-Hydroxyifosfamide, Ifosforamide Mustard)

The central hub of this network is the equilibrium between 4-hydroxyifosfamide and aldoifosfamide. nih.govpharmgkb.org From this point, the metabolic flux can proceed in two primary directions:

Activation: Spontaneous β-elimination of aldoifosfamide yields equimolar amounts of the active ifosforamide mustard and the toxic metabolite acrolein. nih.gov

Detoxification: Oxidation of aldoifosfamide by ALDH1A1 leads to the formation of carboxyifosfamide. pharmgkb.org

A competing detoxification pathway for the parent ifosfamide molecule is N-dechloroethylation, which is also mediated by CYP3A4 and CYP2B6. pharmgkb.org This pathway produces dechloroethylifosfamide and another toxic metabolite, chloroacetaldehyde. nih.govwikipedia.org Studies in human liver microsomes have estimated that the vast majority of ifosfamide turnover (around 92%) proceeds through the 4-hydroxylation pathway, while a smaller fraction (around 8%) is metabolized via N-dechloroethylation. nih.gov Within the 4-hydroxylation pathway, only a small percentage (ranging from 0.79% to 5.25%) results in the formation of the inactive keto- and carboxyifosfamide metabolites. nih.gov

This intricate balance between activation and detoxification pathways, governed by the activity of specific enzymes and the inherent chemical stability of the intermediates, ultimately determines the therapeutic efficacy and toxicity profile of ifosfamide treatment.

Chemical Synthesis and Derivatization Strategies for Research Purposes

Development of Stereospecific Synthesis Routes for Ifosfamide (B1674421) Metabolites

Ifosfamide is administered as a racemic mixture of (R)- and (S)-enantiomers, which are metabolized at different rates and through different pathways. This enantioselectivity has potential clinical significance, particularly concerning the balance between the drug's therapeutic action and its associated toxicities. To understand these stereoselective processes, the development of stereospecific synthesis routes for the chiral metabolites of ifosfamide is essential.

Research in this area has led to the successful stereospecific synthesis of key chiral metabolites such as 4-ketoifosfamide. nih.gov The primary goal of these synthetic efforts is to produce optically pure standards that allow for the investigation of stereoselectivity in the in-vivo formation of ifosfamide metabolites. nih.gov By having access to individual enantiomers of metabolites, researchers can develop stereospecific analytical methods to track the metabolic fate of each ifosfamide enantiomer separately. The synthesis of these chiral metabolites often serves as a precursor to, or is conducted in parallel with, the synthesis of related achiral metabolites like carboxyifosfamide (B1208611). nih.gov

Synthetic Methodologies for Carboxyifosfamide and its Analogs

Carboxyifosfamide is an achiral metabolite produced from the enzymatic oxidation of aldoifosfamide (B1666837), a reaction catalyzed by aldehyde dehydrogenase. nih.govkarger.com This metabolic step is considered a detoxification pathway, as it converts the reactive aldehyde into a more stable and inactive carboxylic acid. nih.gov

For research purposes, carboxyifosfamide has been synthesized chemically to serve as an analytical reference standard. nih.govresearchgate.net The laboratory synthesis mirrors the biological pathway, typically involving the oxidation of a suitable precursor. The common precursor, aldoifosfamide (which exists in equilibrium with its cyclic tautomer, 4-hydroxyifosfamide), can be oxidized using a mild chemical oxidizing agent to yield the corresponding carboxylic acid, carboxyifosfamide.

Due to the carboxylic acid functional group, the resulting carboxyifosfamide can be challenging to handle and purify as a free acid. To improve its stability, crystallinity, and handling characteristics, it is often converted into a salt. The "Carboxyifosfamide cyclohexylamine" salt is prepared through a standard acid-base reaction. This involves dissolving the purified carboxyifosfamide free acid in an appropriate organic solvent and treating it with one molar equivalent of cyclohexylamine (B46788). The resulting ammonium (B1175870) carboxylate salt typically precipitates from the solution or is isolated by evaporation of the solvent, yielding a more stable, solid product suitable for use as a reference standard. The synthesis of other analogs, such as those with substitutions on the chloroethyl side chains, has also been explored to investigate how structural modifications can influence metabolism and reduce the formation of toxic byproducts. researchgate.net

Chemical Characterization of Synthetic Carboxyifosfamide Derivatives

Once synthesized, the identity, purity, and structure of carboxyifosfamide and its salt form must be rigorously confirmed. A suite of analytical techniques is employed for this chemical characterization. Given that carboxyifosfamide is an organophosphorus compound, Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy is a particularly powerful and indispensable tool. nih.govresearchgate.net

31P NMR provides a direct and sensitive method for detecting the phosphorus atom in the molecule, offering several advantages:

High Specificity: It exclusively detects phosphorus nuclei, resulting in simpler spectra with minimal interference from other atoms.

Structural Confirmation: The chemical shift (δ) of the phosphorus signal is highly sensitive to its local electronic environment, providing confirmation of the oxazaphosphorine ring's integrity and oxidation state.

Purity Assessment: The presence of a single, sharp signal in the proton-decoupled 31P NMR spectrum is a strong indicator of high purity. The appearance of other phosphorus-containing impurities would be readily detected as separate signals.

In addition to 31P NMR, a combination of other spectroscopic and spectrometric methods is used to provide a complete characterization of the this compound salt.

Table 1: Analytical Methods for the Characterization of this compound

Analytical TechniquePurposeInformation Obtained
31P NMR To confirm the presence and chemical environment of the phosphorus atom and assess purity.Provides the characteristic chemical shift for the phosphorus nucleus in the oxazaphosphorine ring.
1H NMR To confirm the overall structure and the presence of the cyclohexylamine counterion.Shows signals for protons on the oxazaphosphorine ring, the chloroethyl side chains, and the cyclohexyl group.
13C NMR To verify the carbon skeleton of the molecule.Confirms the number and types of carbon environments in both the carboxyifosfamide and cyclohexylamine moieties.
Mass Spectrometry (MS) To determine the molecular weight and confirm the elemental composition.Provides the exact mass of the carboxyifosfamide anion and the cyclohexylammonium cation.
Infrared (IR) Spectroscopy To identify key functional groups.Confirms the presence of C=O (carboxylate), P=O, N-H, and C-Cl bonds.

Rational Design of Probes and Reference Standards for Metabolic Studies

The synthesis of carboxyifosfamide is part of a broader strategy focused on the rational design of chemical tools to probe the complex metabolism of ifosfamide. These tools include not only reference standards for inactive metabolites but also labeled compounds that can be traced and quantified in biological systems.

Isotopically Labeled Standards: For quantitative analysis using methods like gas chromatography-mass spectrometry (GC/MS), stable isotope-labeled internal standards are essential for achieving high accuracy and precision. Deuterium-labeled analogs of ifosfamide metabolites, including precursors to carboxyifosfamide, have been synthesized. These standards, which are chemically identical to the analyte but have a higher mass, can be added to a biological sample at a known concentration to correct for variations in sample extraction and instrument response.

Radiolabeled Probes: To study the absorption, distribution, metabolism, and excretion (ADME) of the parent drug and its metabolites, radiolabeled versions are often designed. For instance, the synthesis of ifosfamide complexes with radioisotopes like technetium-99m (99mTc) has been explored to create imaging probes for potential use in tumor imaging. While not carboxyifosfamide itself, this research demonstrates the principle of modifying the parent drug structure to create probes for biological investigation. Similarly, labeling with isotopes like Carbon-14 (14C) can be used in mass balance studies to track the fate of all drug-related material, including the portion that is converted to carboxyifosfamide.

By synthesizing these specifically designed chemical probes and reference standards, researchers can accurately quantify metabolic profiles, understand pharmacokinetic variability, and investigate the biochemical pathways of ifosfamide activation and detoxification.

Advanced Analytical Methodologies for Detection and Quantification in Research

Chromatographic Techniques for Metabolite Separation

Chromatographic techniques are fundamental in separating carboxyifosfamide (B1208611) from the parent drug, ifosfamide (B1674421), and its other various metabolites, which often exist in complex biological mixtures. nih.gov

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of ifosfamide and its metabolites, including carboxyifosfamide. researchgate.netmtc-usa.com HPLC methods offer high resolution and sensitivity, making them suitable for pharmacokinetic and bioequivalence studies. researchgate.net A common approach involves using a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724), and UV detection at low wavelengths, such as 195 nm. researchgate.netmtc-usa.com The clean-up of plasma samples is often achieved through solid-phase extraction (SPE) to remove interfering substances. researchgate.net

One validated HPLC-UV method demonstrated good selectivity and reproducibility for the simultaneous determination of ifosfamide and its analogue cyclophosphamide (B585) in plasma. researchgate.net While this study did not specifically mention carboxyifosfamide, the methodology is adaptable for its inclusion. Another application note details an HPLC method for ifosfamide assay with a Cogent RP C18™ column and a mobile phase of water and acetonitrile (70:30), demonstrating run-to-run consistency with retention time RSD values below 0.8%. mtc-usa.com The principles of this method can be extended to the separation and quantification of carboxyifosfamide cyclohexylamine (B46788).

ParameterHPLC Method 1 researchgate.netHPLC Method 2 mtc-usa.com
Column C18 (5µm, 150 x 4 mm)Cogent RP C18™, 5µm, 100Å
Mobile Phase Phosphate buffer 10 mM pH 6.0: acetonitrile (77.25:22.75)Water: Acetonitrile (70:30)
Flow Rate 1 mL/min1.0 mL/minute
Detection UV @ 195 nmUV @ 195nm
Sample Preparation Solid-Phase Extraction (SPE)0.6mg / mL in DI Water
Linearity Range 3 to 540 µMNot Specified
Precision (CV%) 0.5% to 7.8% (repeatability)< 0.8% (RSD of Retention Time)

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC)

Gas chromatography (GC) offers a sensitive method for the determination of ifosfamide and its dechloroethylated metabolites. nih.gov For the analysis of carboxyifosfamide, which is less volatile, derivatization is typically required to increase its volatility for GC analysis. youtube.com A common derivatization process involves silylation, often preceded by methoximation to stabilize carbonyl groups. youtube.com GC systems are often equipped with a nitrogen-phosphorus detector (NPD) for selective and sensitive detection of phosphorus-containing compounds like ifosfamide and its metabolites. nih.gov One study developed a GC/NPD system for ifosfamide and its metabolites in human blood, achieving a limit of quantitation of 0.08 µg/ml for 4-hydroxyifosfamide (B1221068), a related metabolite. nih.gov

Thin-layer chromatography (TLC) provides a simpler, cost-effective method for the quantification of ifosfamide and its principal metabolites from biological fluids like urine, plasma, and cerebrospinal fluid. nih.govnih.gov A developed TLC method involves sample clean-up using Amberlite XAD-2 or protein precipitation with acetonitrile, followed by chromatographic separation. nih.gov Visualization of the separated spots can be achieved using a reagent like 4-(4-nitrobenzyl)pyridine, and quantification is performed through densitometric analysis of photographs of the TLC plates. nih.gov This method has been successfully used to determine ifosfamide, 2-dechloroethylifosfamide, 3-dechloroethylifosfamide, and carboxyifosfamide, with a lower limit of detection of 1 microgram/ml and an intra-assay coefficient of variation of less than 10%. nih.govnih.gov

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for confirming the chemical structure of metabolites and for their sensitive quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolite Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P-NMR, is a powerful, non-destructive technique for the analysis of phosphorus-containing compounds like ifosfamide and its metabolites in biological samples such as urine. thieme-connect.comnih.gov ³¹P-NMR allows for the direct measurement of ifosfamide and its metabolites, including carboxyifosfamide, often without the need for extensive sample preparation. thieme-connect.com This technique has been used to study the urinary excretion of ifosfamide and its N-dechloroethylated metabolites in children, revealing significant inter-patient variation. thieme-connect.comnih.gov

¹H-NMR spectroscopy is also employed to study the broader metabolic effects of ifosfamide by analyzing changes in endogenous metabolites in urine. nih.gov Combining HPLC with NMR (HPLC-NMR) allows for the on-line isolation and identification of metabolites. For instance, directly coupled continuous-flow ³¹P HPLC-NMR can determine the retention times of phosphorus-containing metabolites, followed by stop-flow ¹H HPLC-NMR for detailed structural identification. nih.gov

Mass Spectrometry (LC-MS, GC-MS) for Metabolite Profiling

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), provides exceptional sensitivity and specificity for metabolite profiling. nih.govresearchgate.net

LC-MS, especially with electrospray ionization (ESI), is widely used for the simultaneous quantification of ifosfamide and its metabolites. nih.gov A validated HPLC-ESI-MS method using a Nucleosil C18 HD column and a mobile phase of ammonium (B1175870) formate (B1220265) and methanol (B129727) has been developed for ifosfamide and its N-deschloroethylated metabolites in microsomal medium. nih.gov This method, employing selected ion monitoring, achieved low limits of quantitation (LLOQ) of 50 ng/mL for the metabolites. nih.gov The principles of such methods are directly applicable to the analysis of carboxyifosfamide cyclohexylamine. Ultra-performance liquid chromatography-linked electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOFMS) has been used for comparative metabolomics of ifosfamide and cyclophosphamide, identifying numerous metabolites. researchgate.net

GC-MS is another powerful tool for the analysis of ifosfamide and its metabolites. nih.gov Derivatization is often necessary for non-volatile metabolites like carboxyifosfamide to make them suitable for GC analysis. curtin.edu.au A study describing a GC-MS method for cyclophosphamide and ifosfamide metabolites in wastewater involved derivatization by silylation for carboxy-cyclophosphamide and acetylation for the parent drugs. curtin.edu.au

TechniqueKey Features for Carboxyifosfamide Analysis
LC-MS High sensitivity and specificity for quantification in biological fluids. Does not typically require derivatization for carboxyifosfamide. nih.gov
GC-MS Requires derivatization (e.g., silylation) to increase volatility. Provides excellent separation and structural information. nih.govcurtin.edu.au

Development and Validation of Robust Research Assays for Biological Matrices

The development and validation of analytical assays are critical to ensure the reliability and accuracy of data generated in research studies. For this compound, assays must be validated for various biological matrices such as plasma, urine, and microsomal medium. researchgate.netnih.gov

Validation parameters typically include linearity, accuracy, precision (both intra- and inter-day), selectivity, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netnih.gov For example, a validated HPLC-ESI-MS method for ifosfamide and its metabolites demonstrated good accuracy and precision with coefficients of variation (CV) less than 15% over the concentration ranges of 100-5000 ng/mL for the parent drug and 50-2500 ng/mL for its metabolites. nih.gov Similarly, a GC/NPD assay for ifosfamide and its metabolites reported intra- and inter-day coefficients of variation and accuracies of less than 20%. nih.gov A high-performance thin-layer chromatography method for ifosfamide and its metabolites, including carboxyifosfamide, was also validated for use in pharmacokinetic studies. nih.gov The development of a UPLC-MS/MS method to quantify ifosfamide in dried blood spots highlights the move towards less invasive sampling techniques, with the method being linear within a 100–10000 ng/mL range and demonstrating stability for up to 52 days at -80°C. nih.gov

The following table summarizes key validation parameters from a representative study.

Validation ParameterResult
Linearity Range 50-2500 ng/mL (for N-deschloroethylated metabolites) nih.gov
Precision (CV) < 15% nih.gov
Accuracy Within acceptable limits nih.gov
Lower Limit of Quantitation (LLOQ) 50 ng/mL (for N-deschloroethylated metabolites) nih.gov
Sample Extraction Ethyl acetate (B1210297) extraction nih.gov
Internal Standard Cyclophosphamide nih.gov

Molecular and Cellular Investigations of Carboxyifosfamide in Preclinical Research Models

Assessment of Non-Cytotoxic Nature in In Vitro Cell Line Models

Carboxyifosfamide (B1208611) is recognized in preclinical research as a terminal, inactive metabolite of the chemotherapeutic agent ifosfamide (B1674421). pharmgkb.orgpharmgkb.org Its formation represents a detoxification pathway, rendering it inherently non-cytotoxic. pharmgkb.orgnih.gov Unlike the active metabolites of ifosfamide, which are designed to induce cell death, carboxyifosfamide is the product of an enzymatic process that neutralizes the cytotoxic potential of its precursor, aldoifosfamide (B1666837). pharmgkb.orgpharmgkb.org

Studies on the metabolic pathways of ifosfamide consistently categorize carboxyifosfamide as a detoxified product, meaning it does not possess the ability to damage cellular structures or inhibit cell proliferation. pharmgkb.orgnih.gov While direct, extensive screening of carboxyifosfamide across a wide array of cell lines is not a primary focus of research—precisely because it is the inert end-product—its non-cytotoxic nature is a fundamental aspect of the known metabolic fate of ifosfamide. The lack of a reactive alkylating group, which is characteristic of the cytotoxic metabolites, underpins its non-toxic profile at the cellular level. nih.govnih.gov Research has focused more on quantifying its formation as an indicator of metabolic shunting away from the activation pathway.

Evaluation of Carboxyifosfamide in Cellular Detoxification Mechanisms

The formation of carboxyifosfamide is a critical step in the cellular detoxification of ifosfamide's metabolic intermediates. pharmgkb.orgnih.gov After ifosfamide is hydroxylated in the liver to 4-hydroxyifosfamide (B1221068), this intermediate exists in equilibrium with its tautomer, aldoifosfamide. pharmgkb.orgkarger.com It is at the stage of aldoifosfamide that the metabolic pathway bifurcates, leading to either activation or detoxification. pharmgkb.org

The detoxification route is mediated by the enzyme aldehyde dehydrogenase (ALDH), particularly the ALDH1A1 isoform. pharmgkb.orgpharmgkb.org This enzyme catalyzes the oxidation of aldoifosfamide into carboxyifosfamide. pharmgkb.orgnih.gov This conversion is a crucial protective mechanism, as it prevents aldoifosfamide from spontaneously breaking down into the therapeutically active (but also toxic) metabolite, isophosphoramide mustard, and the urotoxic byproduct, acrolein. pharmgkb.orgnih.gov Overexpression of ALDH enzymes is a mechanism of tumor resistance to ifosfamide, as it enhances the shunting of metabolism towards the formation of non-cytotoxic carboxyifosfamide, thereby reducing the intracellular concentration of the active alkylating agent. pharmgkb.org

MoleculeRole in Detoxification Pathway
Ifosfamide Prodrug, initial compound.
4-Hydroxyifosfamide Primary, unstable metabolite.
Aldoifosfamide Tautomer of 4-hydroxyifosfamide; substrate for detoxification. pharmgkb.orgpharmgkb.org
Aldehyde Dehydrogenase (ALDH1A1) Enzyme catalyzing the detoxification step. pharmgkb.orgpharmgkb.org
Carboxyifosfamide The final, inactive, and non-toxic product of detoxification. pharmgkb.orgpharmgkb.orgnih.gov
Isophosphoramide Mustard (IPM) Cytotoxic metabolite; formation is prevented by the detoxification pathway. pharmgkb.org
Acrolein Toxic byproduct; formation is prevented by the detoxification pathway. pharmgkb.org

Comparative Molecular Activity Analysis with Active Ifosfamide Metabolites (e.g., DNA Alkylation Potential)

The molecular activity of carboxyifosfamide is fundamentally different from that of ifosfamide's principal active metabolite, isophosphoramide mustard (IPM). pharmgkb.orgnih.gov Carboxyifosfamide is an inactive, stable carboxylic acid, whereas IPM is a highly reactive bifunctional alkylating agent. nih.govkarger.com This reactivity is what allows IPM to exert its cytotoxic effects by forming covalent bonds with nucleophilic sites on DNA. nih.govnih.gov

Specifically, IPM causes interstrand cross-links in DNA, preferentially at 5'-GNC-3' sequences, which are difficult for cancer cells to repair and ultimately trigger cell death. nih.govkarger.com Carboxyifosfamide lacks the chloroethyl mustard groups responsible for this alkylating activity. karger.com Its formation via the oxidation of aldoifosfamide by ALDH effectively removes the aldehyde group that is necessary for the subsequent spontaneous elimination reaction that produces IPM. pharmgkb.orgpharmgkb.org Therefore, carboxyifosfamide has no DNA alkylation potential and does not contribute to the therapeutic effect of ifosfamide. nih.gov Its presence is solely an indicator of metabolic inactivation.

FeatureCarboxyifosfamideIsophosphoramide Mustard (IPM)
Metabolic Status Inactive, detoxification product. pharmgkb.orgpharmgkb.orgnih.govActive, cytotoxic metabolite. pharmgkb.orgkarger.com
Chemical Nature Stable carboxylic acid. pharmgkb.orgHighly reactive nitrogen mustard. nih.gov
Molecular Action None (metabolically inert).DNA alkylation and cross-linking. nih.govkarger.com
DNA Alkylation Potential Absent.High; forms interstrand DNA cross-links. nih.gov
Role in Chemotherapy Represents a pathway of drug inactivation and resistance. pharmgkb.orgThe primary effector of cytotoxicity. nih.gov

Investigations in Animal Models for Metabolic Fate and Excretion Profiling

Animal models, particularly mice, have been instrumental in profiling the metabolic fate and excretion of ifosfamide and its various metabolites, including carboxyifosfamide. nih.govpharmgkb.org These studies utilize advanced analytical techniques like UPLC-ESI-QTOFMS to identify and quantify metabolites in biological samples such as urine and plasma. nih.gov

In a comparative metabolomics study in mice, carboxyifosfamide was identified as a significant metabolite of ifosfamide. nih.govpharmgkb.org The research highlighted that the metabolic pathways of ifosfamide can differ significantly from its isomer, cyclophosphamide (B585). nih.gov For instance, ifosfamide metabolism shows a preference for the N-dechloroethylation pathway, which produces toxic side products, but the formation of carboxyifosfamide via the 4-hydroxylation pathway remains a key detoxification route. nih.gov

Furthermore, studies have shown that the route of administration can influence the metabolic profile. karger.com For example, higher urinary concentrations of carboxyifosfamide have been observed following oral administration of ifosfamide compared to intravenous delivery, suggesting route-dependent differences in first-pass metabolism and enzymatic processing. karger.com These animal model investigations confirm that carboxyifosfamide is a major, systemically cleared metabolite.

Model/Study TypeKey Finding Related to CarboxyifosfamideReference
Mouse Metabolomics (UPLC-ESI-QTOFMS) Identified carboxyifosfamide as one of 23 metabolites profiled following ifosfamide administration. nih.govpharmgkb.org
Human Pharmacokinetic Study Detected carboxyifosfamide in urine. karger.com
Human Pharmacokinetic Study Oral administration of ifosfamide led to higher urinary concentrations of carboxyifosfamide compared to intravenous administration. karger.com

Implications for Rational Prodrug Design and Chemical Biology in Drug Discovery

Understanding Inactive Metabolite Formation as a Determinant of Prodrug Efficacy

Ifosfamide (B1674421) is a prodrug that requires metabolic activation to exert its cytotoxic effects. nih.govscispace.comnih.gov This bioactivation is initiated in the liver by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, which catalyze the 4-hydroxylation of the parent compound to form 4-hydroxyifosfamide (B1221068). nih.govnih.govnih.gov This intermediate exists in a dynamic equilibrium with its tautomer, aldoifosfamide (B1666837). nih.govpharmgkb.org

The metabolic fate of aldoifosfamide is a crucial determinant of ifosfamide's therapeutic outcome. Aldoifosfamide can undergo a spontaneous chemical decomposition (β-elimination) to release the therapeutically active alkylating agent, isophosphoramide mustard (IPM), and the urotoxic byproduct, acrolein. nih.gov However, this activation pathway is in direct competition with a major detoxification route. In this competing pathway, the enzyme aldehyde dehydrogenase 1A1 (ALDH1A1) oxidizes aldoifosfamide into the pharmacologically inert carboxyifosfamide (B1208611) . nih.govpharmgkb.org

The formation of carboxyifosfamide represents a significant loss of therapeutic potential. It is a major inactivating pathway, with some studies suggesting that as much as 70% of an administered ifosfamide dose may be shunted through deactivating pathways, including the one leading to carboxyifosfamide. nih.gov Consequently, the balance between the spontaneous conversion to active IPM and the enzymatic oxidation to inactive carboxyifosfamide directly governs the amount of cytotoxic agent that reaches tumor cells. A high rate of carboxyifosfamide formation diminishes the prodrug's efficacy. Furthermore, overexpression of ALDH enzymes within tumor cells is a recognized mechanism of resistance, as it enhances the detoxification of aldoifosfamide, thereby preventing the generation of the active mustard. nih.gov

Table 1: Key Metabolites in the Ifosfamide Pathway

Metabolite Name Role in Pathway Primary Enzyme(s) Involved
Ifosfamide Inactive Prodrug -
4-Hydroxyifosfamide Active Intermediate CYP3A4, CYP2B6
Aldoifosfamide Active Intermediate (Tautomer of 4-Hydroxyifosfamide)
Isophosphoramide Mustard (IPM) Active Cytotoxic Metabolite Spontaneous decomposition
Carboxyifosfamide Inactive Detoxification Product Aldehyde Dehydrogenase (ALDH1A1)
2- & 3-Dechloroethylifosfamide Inactive Metabolites CYP3A4, CYP2B6
Chloroacetaldehyde (CAA) Neurotoxic Byproduct CYP3A4, CYP2B6

Strategies to Modulate Ifosfamide Metabolism for Improved Therapeutic Index in Preclinical Settings

Improving the therapeutic index of ifosfamide—maximizing its anticancer activity while minimizing host toxicity—is a key goal in preclinical research. nih.gov Strategies to achieve this often focus on modulating its complex metabolism, particularly the balance between activation and inactivation.

A more targeted strategy is the inhibition of the detoxification pathway. By inhibiting the ALDH enzymes that convert aldoifosfamide to inactive carboxyifosfamide, it is theoretically possible to increase the systemic concentration of aldoifosfamide, thereby favoring its conversion to the active IPM. This could enhance the prodrug's efficacy, although careful management would be required to avoid a concurrent increase in toxicity.

Perhaps the most advanced strategy involves circumventing the need for hepatic activation altogether through the design of pre-activated prodrugs. tandfonline.com Analogs such as mafosfamide (B565123) are designed to be stable in circulation but readily convert to the active mustard upon entering cells, bypassing the variable and competing metabolic steps governed by CYP and ALDH enzymes. nih.govnih.gov Another innovative preclinical approach is gene-directed enzyme prodrug therapy (GDEPT), where genes for CYP enzymes are delivered directly to tumor cells, promoting localized activation of ifosfamide at the target site and potentially reducing systemic toxicity. nih.gov

Table 2: Preclinical Strategies to Modulate Ifosfamide Metabolism

Strategy Approach Example Agent/Method Expected or Observed Outcome
CYP Enzyme Modulation Inhibition of CYP3A4 Ketoconazole (B1673606) Decreased formation of active 4-hydroxyifosfamide (unfavorable). nih.gov
CYP Enzyme Modulation Induction of CYPs Rifampin Increased clearance and formation of inactive/toxic metabolites with no significant increase in active metabolite (unfavorable). nih.gov
Detoxification Inhibition Inhibition of ALDH enzymes (e.g., Disulfiram) Potentially increases the pool of aldoifosfamide available for conversion to active IPM, enhancing efficacy. nih.gov
Prodrug Design Use of Pre-activated Analogs Mafosfamide, Glufosfamide Bypasses the need for hepatic CYP450 activation, avoiding metabolic variability and competing inactivation pathways. nih.govnih.gov
Gene Therapy Tumor-specific Enzyme Expression GDEPT with CYP enzymes Enhances localized activation of ifosfamide within cancer cells, aiming to improve efficacy and reduce systemic toxicity. nih.gov

Application of Chemical Biology Principles to Investigate Oxazaphosphorine Metabolism

Chemical biology provides a powerful toolkit for dissecting complex metabolic networks like that of the oxazaphosphorines. researchgate.net These tools enable researchers to move beyond simple observation to actively probe and manipulate metabolic pathways, yielding deeper insights into drug action and resistance.

A cornerstone of these investigations is the use of advanced analytical techniques. Metabolomics, employing methods such as high-performance liquid chromatography coupled with mass spectrometry (LC-MS), allows for the precise identification and quantification of ifosfamide and its various metabolites, including carboxyifosfamide, in biological matrices like plasma and urine. nih.govdiva-portal.org This provides critical pharmacokinetic data and a clear picture of how the drug is processed in vivo.

Table 3: Chemical Biology Tools in Oxazaphosphorine Research

Tool Application in Ifosfamide Metabolism Research
Mass Spectrometry & NMR Quantitative analysis of ifosfamide and its metabolites (including carboxyifosfamide) in biological samples to define pharmacokinetics. nih.govdiva-portal.org
Specific Enzyme Inhibitors Probing the specific roles of individual CYP and ALDH isozymes in the activation and detoxification pathways. nih.gov
Fluorescent Probes/Analogs Visualizing drug uptake, intracellular distribution, and localization of metabolic processes through cellular imaging. sigmaaldrich.com
High-Throughput Screening (HTS) Rapidly screening compound libraries to identify novel modulators of key metabolizing enzymes like ALDHs or CYPs. nih.gov
DNA-Encoded Libraries (DELs) A modern screening method to discover novel small molecules that bind to and potentially modulate proteins involved in ifosfamide metabolism. sigmaaldrich.com

Q & A

Basic: What are the recommended methods for synthesizing and characterizing Carboxyifosfamide cyclohexylamine?

Answer:

  • Synthesis Protocol : Use a two-step process involving (i) phosphorylation of the parent compound (e.g., ifosfamide) under inert conditions, followed by (ii) cyclohexylamine conjugation via nucleophilic substitution. Ensure stoichiometric control to minimize byproducts .
  • Characterization :
    • Purity : Confirm via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) with UV detection at 210 nm.
    • Structural Confirmation : Use 1H^{1}\text{H}-NMR and 31P^{31}\text{P}-NMR to verify functional groups and phosphorylation sites. For novel compounds, include high-resolution mass spectrometry (HRMS) .
  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report synthesis details in the main text or supplementary materials, depending on complexity .

Basic: Which analytical techniques are most reliable for assessing this compound stability under varying pH and temperature conditions?

Answer:

  • Stability Testing :
    • pH Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and quantify using peak area ratios .
    • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf-life .
  • Data Interpretation : Compare degradation products with known metabolites (e.g., carboxyifosfamide) using LC-MS/MS. Report % recovery and degradation pathways .

Advanced: How to design cytotoxicity experiments for this compound against solid tumors, considering conflicting IC50 values in existing literature?

Answer:

  • Experimental Design :
    • Cell Lines : Use human-derived colon (e.g., WiDr) and breast (e.g., MCF-7) cancer cells, with non-cancerous fibroblasts as controls .
    • Dose Range : Test 0.1–100 μM, with triplicate wells for each concentration. Include positive controls (e.g., 5-fluorouracil) .
    • Endpoint Assays : Use MTT or resazurin-based assays at 48–72 hours. Normalize data to vehicle-treated cells.
  • Addressing Contradictions :
    • Meta-Analysis : Compare IC50 values across studies, adjusting for variables like cell passage number, serum concentration, and assay sensitivity .
    • Mechanistic Studies : Combine cytotoxicity assays with apoptosis markers (e.g., caspase-3 activation) to confirm mode of action .

Advanced: How can researchers resolve contradictions in toxicity data for cyclohexylamine derivatives, such as carcinogenicity vs. non-carcinogenicity claims?

Answer:

  • Methodological Review :
    • Study Replication : Reproduce key experiments (e.g., 24-month rodent bioassays) using standardized dosing (e.g., 0.5% dietary cyclohexylamine sulfate) and histopathology protocols .
    • Species-Specific Analysis : Note that rats show higher susceptibility to bladder tumors than mice or primates. Use transgenic models (e.g., TP53-mutant mice) to assess human relevance .
  • Data Harmonization : Apply OECD guidelines for carcinogenicity testing, including rigorous bladder examination techniques to distinguish spontaneous vs. compound-induced tumors .

Advanced: What mechanisms underlie the pharmacological interaction between this compound and neurotransmitter receptors?

Answer:

  • Mechanistic Probes :
    • Receptor Binding Assays : Use radioligand competition assays (e.g., 3H^{3}\text{H}-ketanserin for 5-HT2A_{2A} receptors) to quantify affinity. Cyclohexylamine derivatives may act as partial agonists .
    • Functional Studies : Measure intracellular calcium flux in HEK293 cells transfected with NMDA or GABA receptors. Dose-dependent modulation (e.g., EC50 values) should correlate with neuroprotective or anxiolytic effects .
  • Synergistic Effects : Test combinations with norepinephrine or serotonin reuptake inhibitors to identify potentiation mechanisms .

Basic: How to optimize storage conditions for this compound to ensure long-term stability?

Answer:

  • Storage Protocol :
    • Temperature : Store at –20°C in airtight, light-resistant vials. Avoid freeze-thaw cycles.
    • Solubility : Lyophilize in inert buffers (e.g., phosphate-buffered saline) for aqueous stability. For organic solutions, use anhydrous DMSO or ethanol .
  • Stability Monitoring : Conduct quarterly HPLC analyses to detect degradation. Report % purity and storage duration in publications .

Advanced: What methodologies assess the environmental impact of this compound waste in aquatic ecosystems?

Answer:

  • Ecotoxicology Testing :
    • Acute Toxicity : Expose Daphnia magna to 1–100 mg/L for 48 hours; report LC50 values. Compare with OECD Guideline 202 .
    • Chronic Toxicity : Use algal growth inhibition tests (e.g., Chlorella vulgaris) over 72 hours. Measure EC50 for biomass reduction .
  • Mitigation Strategies :
    • Adsorption : Use activated carbon or biochar to remove residues from wastewater. Optimize contact time and adsorbent dosage .
    • Biodegradation : Screen microbial consortia from contaminated sites for degradation pathways (e.g., via LC-MS/MS metabolite profiling) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.